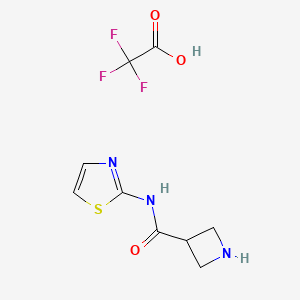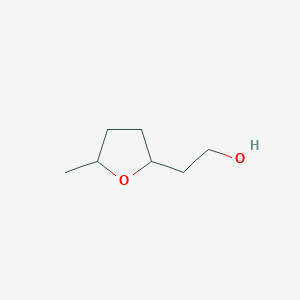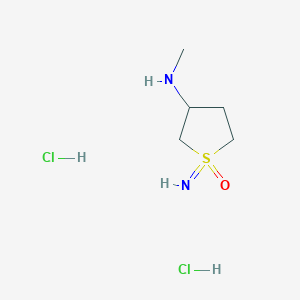
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid” and its InChI code is "1S/C11H15N3O3/c1-13-10(15)5-9(6-12-13)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17)" .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 237.26 .Scientific Research Applications
Structural Analysis and Molecular Properties
- Marbofloxacin : A study on the structural properties of Marbofloxacin, a compound related to the query chemical, revealed the molecular configuration and interactions within crystals, emphasizing the stability contributed by intramolecular hydrogen bonds and weak intermolecular interactions. This analysis aids in understanding the physicochemical characteristics essential for drug design and development (Jin Shen et al., 2012).
Synthesis and Chemical Reactivity
- Mixed Ligand Concepts : Research on mixed ligand tricarbonyl complexes, including the use of bidentate and monodentate ligands, showcases the synthetic versatility of related chemical structures. This approach allows the labeling of bioactive molecules, demonstrating the compound's utility in developing radiopharmaceuticals (S. Mundwiler et al., 2004).
- Electrophilic Amination : The electrophilic amination of amino acids with N-Boc-oxaziridines, leading to the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, illustrates the compound's role in synthesizing novel amino acid derivatives. This method highlights the chemical's potential in peptide synthesis and drug development (Jean-Christophe Hannachi et al., 2004).
Applications in Drug Development
- Aurora Kinase Inhibitor : A specific derivative of the chemical structure has been identified as an Aurora kinase inhibitor, indicating its potential application in cancer treatment. This research underscores the compound's relevance in developing therapeutics targeting specific cellular pathways involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Synthons in Crystal Structures : The study of pyrazinecarboxylic acids provided insights into the occurrence of carboxylic acid-pyridine supramolecular synthons, which are crucial for crystal engineering. Understanding these interactions helps in the design of new materials with desired properties (Peddy Vishweshwar et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(15)5-4-9(12-13)14-6-2-3-8(7-14)11(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJNQBCPLEELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)


![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)


![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)


![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478178.png)
![N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2478180.png)

![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)
